3-(2-Chlorophenyl)-2-cyano-N-(tetrahydro-2-furanylmethyl)acrylamide
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Overview
Description
3-(2-Chlorophenyl)-2-cyano-N-(tetrahydro-2-furanylmethyl)acrylamide is an organic compound that belongs to the class of acrylamides This compound is characterized by the presence of a chlorophenyl group, a cyano group, and a tetrahydro-2-furanylmethyl group attached to an acrylamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)-2-cyano-N-(tetrahydro-2-furanylmethyl)acrylamide typically involves a multi-step process. One common method includes the reaction of 2-chlorobenzaldehyde with malononitrile to form 2-(2-chlorophenyl)-2-cyanoethene. This intermediate is then reacted with tetrahydro-2-furanylmethylamine under specific conditions to yield the desired acrylamide compound. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to control reaction parameters. Purification of the final product is achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chlorophenyl)-2-cyano-N-(tetrahydro-2-furanylmethyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(2-Chlorophenyl)-2-cyano-N-(tetrahydro-2-furanylmethyl)acrylamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenyl)-2-cyano-N-(tetrahydro-2-furanylmethyl)acrylamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The cyano group and the chlorophenyl group play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chlorophenyl)-N-(tetrahydro-2-furanylmethyl)acrylamide
- 3-(2-Chlorophenyl)-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acrylamide
Uniqueness
3-(2-Chlorophenyl)-2-cyano-N-(tetrahydro-2-furanylmethyl)acrylamide is unique due to the presence of the cyano group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack the cyano group or have different substituents on the acrylamide backbone.
Properties
Molecular Formula |
C15H15ClN2O2 |
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Molecular Weight |
290.74 g/mol |
IUPAC Name |
(E)-3-(2-chlorophenyl)-2-cyano-N-(oxolan-2-ylmethyl)prop-2-enamide |
InChI |
InChI=1S/C15H15ClN2O2/c16-14-6-2-1-4-11(14)8-12(9-17)15(19)18-10-13-5-3-7-20-13/h1-2,4,6,8,13H,3,5,7,10H2,(H,18,19)/b12-8+ |
InChI Key |
VQXZWQBZTYWICO-XYOKQWHBSA-N |
Isomeric SMILES |
C1CC(OC1)CNC(=O)/C(=C/C2=CC=CC=C2Cl)/C#N |
Canonical SMILES |
C1CC(OC1)CNC(=O)C(=CC2=CC=CC=C2Cl)C#N |
Origin of Product |
United States |
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